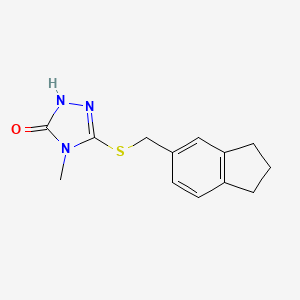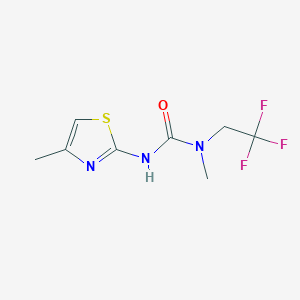
1-Methyl-3-(4-methyl-1,3-thiazol-2-yl)-1-(2,2,2-trifluoroethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(4-methyl-1,3-thiazol-2-yl)-1-(2,2,2-trifluoroethyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MTU, and it is a small molecule that has been shown to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of MTU is not fully understood, but it is thought to involve the inhibition of several key enzymes involved in cancer cell growth and proliferation. MTU has been shown to inhibit the activity of several enzymes involved in the biosynthesis of nucleotides, which are essential for cancer cell growth and division.
Biochemical and Physiological Effects:
MTU has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, MTU has been shown to have antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. MTU has also been shown to have antibacterial activity against several different bacterial strains.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using MTU in lab experiments is its potent anti-cancer activity. MTU has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using MTU in lab experiments is its potential toxicity. MTU has been shown to be toxic to normal cells at high concentrations, which may limit its usefulness in some experiments.
Future Directions
There are several potential future directions for research on MTU. One area of research could be the development of new analogs of MTU with improved potency and selectivity. Another area of research could be the development of new methods for delivering MTU to cancer cells, which could increase its effectiveness and reduce its toxicity. Finally, research could be conducted to explore the potential applications of MTU in the treatment of other diseases, such as inflammatory diseases and oxidative stress-related diseases.
Conclusion:
In conclusion, 1-Methyl-3-(4-methyl-1,3-thiazol-2-yl)-1-(2,2,2-trifluoroethyl)urea is a chemical compound that has a wide range of potential applications in scientific research. Its potent anti-cancer and anti-inflammatory activity, as well as its antioxidant and antibacterial activity, make it a valuable tool for researchers. However, its potential toxicity and limitations in lab experiments must be carefully considered. Future research on MTU could lead to the development of new and more effective treatments for a wide range of diseases.
Synthesis Methods
The synthesis of MTU is a multi-step process that involves the reaction of several different chemical compounds. The first step in the synthesis of MTU is the reaction of 4-methyl-1,3-thiazol-2-amine with trifluoroacetic anhydride to produce 4-methyl-1,3-thiazol-2-yl-trifluoroacetate. This intermediate is then reacted with methyl isocyanate to produce 1-methyl-3-(4-methyl-1,3-thiazol-2-yl)urea. Finally, this compound is reacted with ethyl trifluoroacetate to produce the final product, 1-Methyl-3-(4-methyl-1,3-thiazol-2-yl)-1-(2,2,2-trifluoroethyl)urea.
Scientific Research Applications
MTU has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer research. MTU has been shown to have potent anti-cancer activity against a wide range of cancer cell lines. In addition, MTU has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
1-methyl-3-(4-methyl-1,3-thiazol-2-yl)-1-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3OS/c1-5-3-16-6(12-5)13-7(15)14(2)4-8(9,10)11/h3H,4H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWFUUNZMADKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)N(C)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

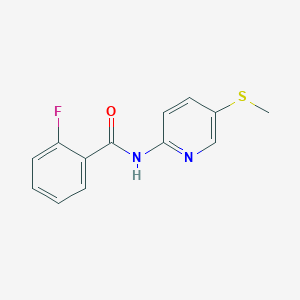

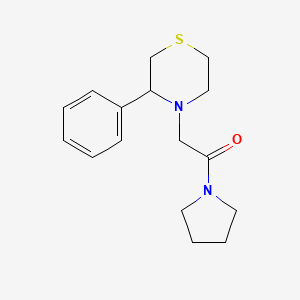

![2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)
![Cyclohex-3-en-1-yl-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7594318.png)
![[2-[3-(Dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7594326.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(3-methoxypropyl)piperidin-4-yl]acetamide](/img/structure/B7594333.png)
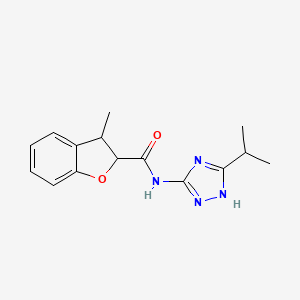
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone](/img/structure/B7594343.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone](/img/structure/B7594351.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-(oxolan-2-yl)methanone](/img/structure/B7594359.png)
![3-[(1-Cyclopropyltetrazol-5-yl)methylsulfanyl]-1-(3-fluorophenyl)piperidin-2-one](/img/structure/B7594367.png)
